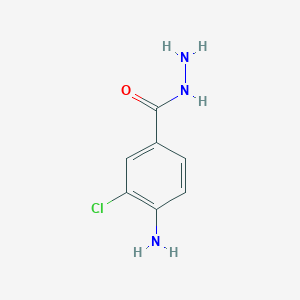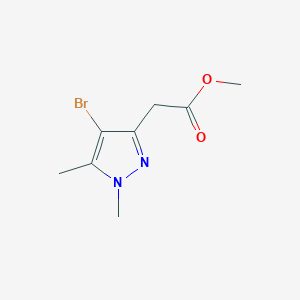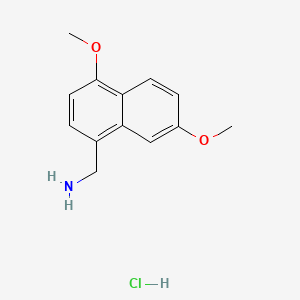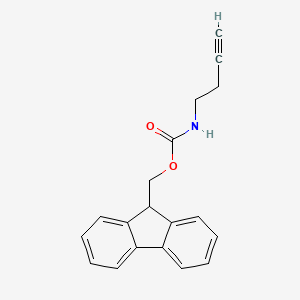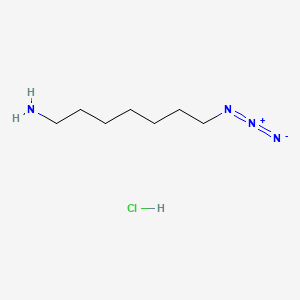
7-Azidoheptan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Azidoheptan-1-amine hydrochloride is an organic compound that belongs to the class of azidoamines It is characterized by the presence of an azide group (-N₃) attached to a heptane chain, which is further linked to an amine group (-NH₂) and hydrochloride salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Azidoheptan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with heptan-1-amine, which serves as the primary substrate.
Azidation: The amine group is converted to an azide group through a nucleophilic substitution reaction using sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF).
Hydrochloride Formation: The resulting 7-azidoheptan-1-amine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Azidoheptan-1-amine hydrochloride undergoes various chemical reactions, including:
Reduction: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The azide group can participate in nucleophilic substitution reactions, forming different derivatives.
Cycloaddition: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Reducing Agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).
Catalysts: Palladium on carbon (Pd/C).
Major Products:
Reduction Products: Heptane-1,7-diamine.
Cycloaddition Products: 1,2,3-Triazole derivatives.
Wissenschaftliche Forschungsanwendungen
7-Azidoheptan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in bioconjugation techniques, such as click chemistry, to label biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 7-Azidoheptan-1-amine hydrochloride is primarily based on its ability to undergo azide-alkyne cycloaddition reactions. This reaction mechanism involves the formation of a triazole ring, which can interact with various molecular targets and pathways. The azide group acts as a reactive moiety that facilitates the formation of stable covalent bonds with alkyne-containing molecules, leading to the desired biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
1-Azidohexane: Similar structure but with a shorter carbon chain.
7-Azidoheptanoic Acid: Contains a carboxylic acid group instead of an amine group.
Azidomethylbenzene: Contains a benzene ring instead of a heptane chain.
Uniqueness: 7-Azidoheptan-1-amine hydrochloride is unique due to its specific combination of an azide group, a heptane chain, and an amine group. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile compound for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C7H17ClN4 |
|---|---|
Molekulargewicht |
192.69 g/mol |
IUPAC-Name |
7-azidoheptan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H16N4.ClH/c8-6-4-2-1-3-5-7-10-11-9;/h1-8H2;1H |
InChI-Schlüssel |
UREMDCIJKBGFMD-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCN)CCCN=[N+]=[N-].Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


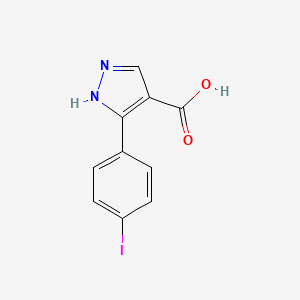
![Tert-butyl 3,3-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate](/img/structure/B13470377.png)
![3-(Oxetan-3-yl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B13470381.png)
![1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid](/img/structure/B13470387.png)
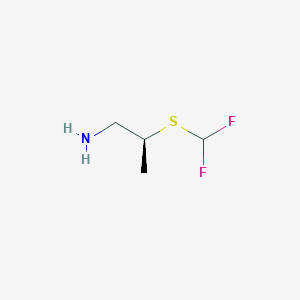

![1-(Iodomethyl)-4-methyl-2-oxa-3-azabicyclo[3.1.1]hept-3-ene](/img/structure/B13470396.png)
![tert-Butyl 6-ethynyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13470398.png)
